molecular formula C14H16N4O2S B11606721 7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11606721
M. Wt: 304.37 g/mol
InChI Key: CYZJXPVUZCVQGI-UHFFFAOYSA-N
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Description

7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrano[2,3-d]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyrimidine, propargyl bromide, and isopropylamine.

    Formation of Intermediate: The initial step involves the alkylation of 2-aminopyrimidine with propargyl bromide to form 2-(prop-2-yn-1-ylamino)pyrimidine.

    Cyclization: The intermediate undergoes cyclization with isopropylamine and sulfur to form the pyrano[2,3-d]pyrimidine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, compounds with a pyrano[2,3-d]pyrimidine core have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific structure of 7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile could be tailored to target specific biological pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also find applications in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of 7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-4-oxo-2-(methylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 7-amino-4-oxo-2-(ethylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

Compared to similar compounds, 7-amino-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(propan-2-yl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile features a prop-2-en-1-ylsulfanyl group, which may confer unique reactivity and biological activity. This structural difference can influence the compound’s interaction with molecular targets, potentially enhancing its efficacy or specificity.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

7-amino-4-oxo-5-propan-2-yl-2-prop-2-enylsulfanyl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H16N4O2S/c1-4-5-21-14-17-12(19)10-9(7(2)3)8(6-15)11(16)20-13(10)18-14/h4,7,9H,1,5,16H2,2-3H3,(H,17,18,19)

InChI Key

CYZJXPVUZCVQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC=C)N)C#N

Origin of Product

United States

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